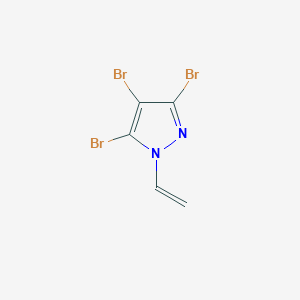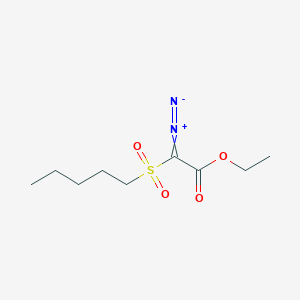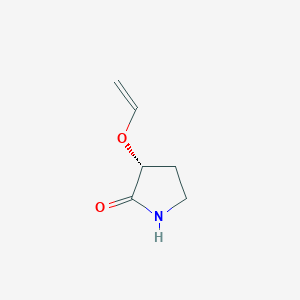
N-Ethyl-2,4,6-trinitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three nitro groups attached to a pyridine ring, along with an ethyl group and an amine group. Its molecular formula is C7H8N4O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Ethyl-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and explosives
Mechanism of Action
The mechanism of action of N-Ethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ethyl and amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-Methyl-2,4,6-trinitropyridin-3-amine
- N-Propyl-2,4,6-trinitropyridin-3-amine
- 2,4,6-Trinitrotoluene (TNT)
Comparison: N-Ethyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of an ethyl group, which can influence its reactivity and interactions compared to its methyl and propyl analogs. Unlike TNT, which is primarily used as an explosive, this compound has broader applications in scientific research and industry .
Properties
CAS No. |
920502-85-8 |
|---|---|
Molecular Formula |
C7H7N5O6 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
N-ethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C7H7N5O6/c1-2-8-6-4(10(13)14)3-5(11(15)16)9-7(6)12(17)18/h3,8H,2H2,1H3 |
InChI Key |
STZYMBCUQXEVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)

![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)


![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)

![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)



